(4-Methyl-2-oxochromen-6-yl)boronic acid chemical structure and properties
(4-Methyl-2-oxochromen-6-yl)boronic acid chemical structure and properties
An In-Depth Technical Guide to (4-Methyl-2-oxochromen-6-yl)boronic acid: Synthesis, Properties, and Applications
Abstract
(4-Methyl-2-oxochromen-6-yl)boronic acid is a bifunctional molecule that integrates the desirable photophysical properties of the coumarin scaffold with the versatile reactivity of a boronic acid. The coumarin core, a prominent "privileged scaffold" in medicinal chemistry, offers intrinsic fluorescence and a platform for diverse biological activities. The boronic acid moiety serves as a linchpin for palladium-catalyzed cross-coupling reactions and as a functional group for covalent interactions with diols, enabling applications in chemical biology and materials science. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and key applications, designed for researchers and scientists in drug development and chemical synthesis.
Molecular Structure and Physicochemical Properties
The foundational attributes of (4-Methyl-2-oxochromen-6-yl)boronic acid stem from its hybrid structure, which dictates its reactivity, solubility, and utility as a synthetic building block.
Chemical Structure
The molecule consists of a 2-oxochromene (coumarin) ring system, substituted with a methyl group at the C4 position and a boronic acid [-B(OH)₂] group at the C6 position. The sp²-hybridized boron atom confers a trigonal planar geometry to the boronic acid group and imparts it with Lewis acidic character.[1]
Physicochemical Properties
While specific experimental data for this exact molecule is not extensively published, its properties can be reliably inferred from the well-understood characteristics of arylboronic acids and coumarin derivatives.
| Property | Value / Description | Rationale & References |
| Molecular Formula | C₁₀H₉BO₄ | Derived from chemical structure. |
| Molecular Weight | 204.0 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white or pale yellow solid. | Arylboronic acids are typically crystalline solids.[2] |
| Solubility | Soluble in polar organic solvents like DMSO, DMF, methanol, and THF. Limited solubility in water and nonpolar hydrocarbon solvents. | The polar boronic acid group enhances solubility in polar solvents. The large aromatic coumarin system limits aqueous solubility.[3][4] |
| pKa | ~8-9 | The pKa of arylboronic acids is typically around 9, influenced by substituents on the aromatic ring.[5][6] |
| Stability | Stable under normal conditions. May undergo dehydration to form a cyclic trimer anhydride (boroxine), especially upon heating or under vacuum.[7][8][9] | Boroxine formation is a common equilibrium process for arylboronic acids.[10] |
Spectroscopic Characterization
Standard spectroscopic techniques are used to confirm the identity and purity of (4-Methyl-2-oxochromen-6-yl)boronic acid. However, the analysis of boronic acids by NMR requires specific considerations.
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¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the coumarin ring, a singlet for the C4-methyl group, and a broad singlet for the B(OH)₂ protons, which is often exchangeable with D₂O.
-
¹³C NMR: Will display characteristic resonances for the carbonyl carbon (C2), the olefinic carbons, the aromatic carbons, and the methyl carbon. The carbon attached to boron (C6) will show a broad signal due to quadrupolar relaxation of the boron nucleus.[11]
-
¹¹B NMR: A single, broad signal is expected in the range of δ 28–32 ppm, characteristic of a trigonal arylboronic acid.[12]
-
Practical NMR Considerations: Boronic acids can exist in equilibrium with their trimeric anhydride form (boroxine), which can lead to complex or uninterpretable NMR spectra.[10] To obtain a clean spectrum of the monomeric acid, it is best practice to use a solvent that breaks up the oligomers, such as deuterated methanol (CD₃OD) or by adding a small amount of D₂O to a DMSO-d₆ solution.[10][12]
Synthesis and Purification
The synthesis of (4-Methyl-2-oxochromen-6-yl)boronic acid is most efficiently achieved through a palladium-catalyzed borylation reaction, a cornerstone of modern organic synthesis.
Proposed Synthetic Route: Miyaura Borylation
The most logical and widely adopted strategy for synthesizing arylboronic acids is the Miyaura borylation reaction. This involves the palladium-catalyzed cross-coupling of an aryl halide (or triflate) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). The resulting boronate ester is then hydrolyzed to the target boronic acid. The required starting material, 6-bromo-4-methylcoumarin, is readily accessible.
Experimental Protocol (Illustrative)
-
Borylation: To an oven-dried flask under an inert atmosphere (e.g., Argon), add 6-bromo-4-methylcoumarin (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and a palladium catalyst such as PdCl₂(dppf) (2-3 mol%).[13]
-
Solvent and Reaction: Add anhydrous 1,4-dioxane and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed.
-
Workup: Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification of Ester: The crude pinacol ester can be purified by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified boronate ester in a suitable solvent system (e.g., THF/water). Add an acid (e.g., 2M HCl) or a base and stir at room temperature until deprotection is complete.
-
Final Isolation: Extract the product into an organic solvent. After drying and concentration, the final boronic acid can be purified by recrystallization to yield a pure, crystalline solid.
Handling and Storage
(4-Methyl-2-oxochromen-6-yl)boronic acid should be stored in a cool, dry place, preferably refrigerated and under an inert atmosphere to minimize dehydration to the boroxine form.[7]
Key Applications and Reaction Chemistry
The dual functionality of this molecule opens avenues in diverse fields, from organic synthesis to the development of advanced biological tools.
Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[14] This palladium-catalyzed reaction forms a new carbon-carbon bond between the coumarin C6 position and a variety of sp²- or sp³-hybridized carbons from an organic halide or triflate. This enables the straightforward synthesis of complex molecules where the fluorescent coumarin core is appended to other aromatic systems, polymers, or biologically active moieties.[6]
Medicinal Chemistry and Drug Discovery
Boronic acids are a validated pharmacophore, most notably exemplified by the proteasome inhibitor drug bortezomib.[5] The boron atom can form reversible covalent bonds with active site serine or threonine residues in enzymes.[5][15] The (4-methyl-2-oxochromen-6-yl) moiety can be used as a building block to design:
-
Enzyme Inhibitors: Targeting serine proteases or other enzymes where the coumarin scaffold can provide additional binding interactions.
-
Targeted Payloads: The fluorescent property of the coumarin can be used to track the distribution of a potential drug molecule within cells or tissues.
Fluorescent Sensing of Saccharides
A key feature of boronic acids is their ability to form reversible covalent complexes with 1,2- or 1,3-diols, such as those found in saccharides (sugars).[5][15] This interaction can be exploited to design fluorescent sensors. In an aqueous environment at a suitable pH, the binding of a saccharide to the boronic acid can alter the electronic environment of the coumarin fluorophore, leading to a change in its fluorescence intensity or wavelength. This "turn-on" or "turn-off" response allows for the detection and quantification of biologically important sugars.
Safety and Handling
While boronic acids are generally considered to have low toxicity, standard laboratory safety protocols must be followed.[6][15]
| Hazard Category | Precautionary Measures & Comments | Reference |
| Eye Irritation | Causes serious eye irritation. | Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes.[2][16] |
| Skin Irritation | May cause skin irritation. | Wear protective gloves. Wash skin thoroughly after handling.[2] |
| Inhalation | May cause respiratory irritation. | Avoid breathing dust. Use in a well-ventilated area or fume hood.[7][9] |
| Ingestion | Avoid ingestion. | Do not eat, drink, or smoke when using this product. |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | Keep refrigerated for long-term stability.[7] |
Conclusion
(4-Methyl-2-oxochromen-6-yl)boronic acid stands out as a highly valuable and versatile synthetic intermediate. The synergistic combination of a fluorescent and biologically relevant coumarin scaffold with a reactive and functional boronic acid group provides a powerful tool for researchers. Its utility in constructing complex molecular architectures via Suzuki-Miyaura coupling, coupled with its potential in developing targeted enzyme inhibitors and fluorescent biosensors, ensures its continued importance in advancing the fields of medicinal chemistry, chemical biology, and materials science.
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Stella, V. J., & He, Y. (2008). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]
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Wikipedia. (n.d.). Boronic acid. [Link]
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Gomes, P. A. C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]
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Halliwell, C. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. MDPI. [Link]
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Organic Syntheses. (n.d.). Boronic esters procedure. [Link]
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Bull, S. D., et al. (2016). Molecular recognition with boronic acids—applications in chemical biology. PMC. [Link]
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Angene Chemical. (2021). Safety Data Sheet: (2-Methoxy-6-methylpyridin-3-yl)boronic acid. [Link]
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Taylor, M. S. (2016). Applications of Boronic Acids, Boronates, and Borates as Catalysts or Promoters for Chemical Transformations. University of Toronto TSpace Repository. [Link]
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ECHA. (n.d.). Substance Infocard: (4-methylcyclohex-1-en-1-yl)boronic acid. [Link]
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PubChem. (n.d.). 2H-1-Benzopyran-2-one, 6-acetyl-7-(acetyloxy)-4-methyl-. [Link]
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Fisher Scientific. (2024). Safety Data Sheet: Methylboronic acid. [Link]
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Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. [Link]
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Berion, F., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. PMC. [Link]
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Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]
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PubMed. (2025). Leveraging Long-Range Nuclear Magnetic Resonance Correlations to Confirm Boronic Acid Protection. [Link]
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